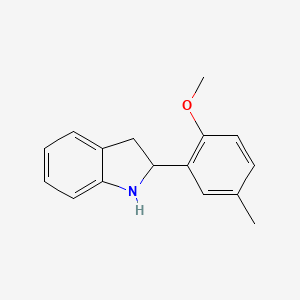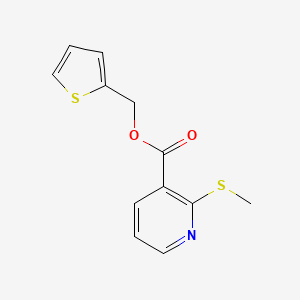
(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. This compound is a derivative of pyridine, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest for many years, and several methods have been developed to obtain this compound.
Mechanism of Action
The mechanism of action of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of tumor cells by inducing cell cycle arrest at the G2/M phase.
In terms of antimicrobial activity, this compound is believed to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One of the advantages of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is its diverse biological activities, making it a potential candidate for various research applications. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate. One potential area of interest is its potential as an anti-inflammatory agent. Further studies are needed to investigate its mechanism of action and efficacy in vivo.
Another area of future research is its potential as an antimicrobial agent. Studies are needed to determine its efficacy against various bacterial and fungal strains and to investigate its mechanism of action.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities. Its synthesis method has been well-established, and it has shown promising results in various scientific research applications. Further studies are needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesis Methods
The synthesis of (Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has been achieved through several methods. One of the most common methods involves the reaction of thiophene-2-carboxaldehyde with methyl 2-(methylsulfanyl)acrylate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-cyanopyridine in the presence of a Lewis acid catalyst such as zinc chloride to obtain the desired product.
Scientific Research Applications
(Thiophen-2-yl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate has shown promising results in various scientific research applications. One of the primary areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, particularly breast cancer cells. It has also been shown to inhibit the growth of tumor cells in vivo.
Another area of research interest is its antimicrobial activity. This compound has been found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also shown antifungal activity against various fungal strains.
properties
IUPAC Name |
thiophen-2-ylmethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-16-11-10(5-2-6-13-11)12(14)15-8-9-4-3-7-17-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGGVGHYJOYVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)
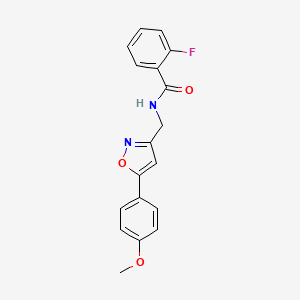
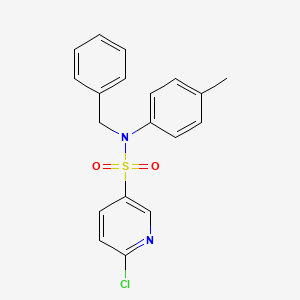

![Benzyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2732028.png)
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2732031.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone](/img/structure/B2732034.png)
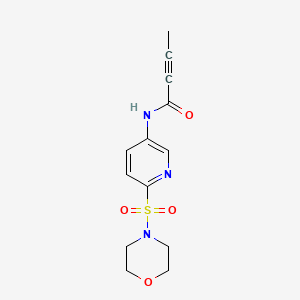
![1-[(4-Fluorophenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2732037.png)
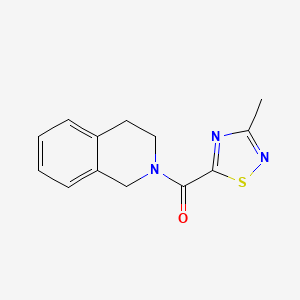
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)
![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)
